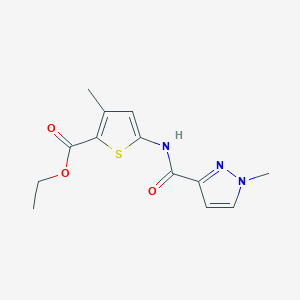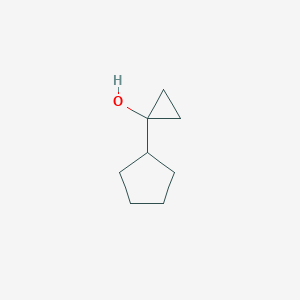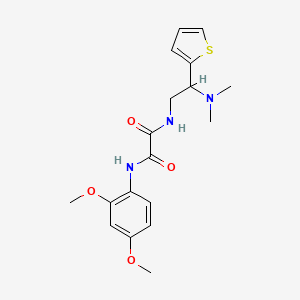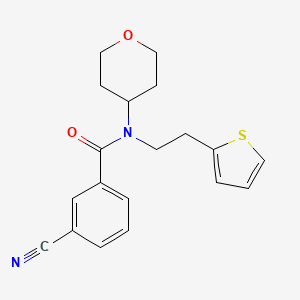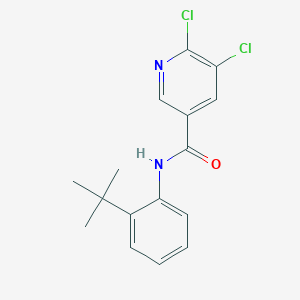
N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a pyridine ring substituted with two chlorine atoms and a carboxamide group attached to a tert-butylphenyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Amidation: The carboxamide group is introduced by reacting the chlorinated pyridine with an amine derivative, such as 2-tert-butylaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include amines or alcohols.
科学研究应用
N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
相似化合物的比较
Similar Compounds
N-(2-tert-butylphenyl)maleimides: These compounds share the tert-butylphenyl moiety and exhibit similar steric properties.
5,6-Dichloropyridine Derivatives: Compounds with similar substitution patterns on the pyridine ring.
Uniqueness
N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-16(2,3)11-6-4-5-7-13(11)20-15(21)10-8-12(17)14(18)19-9-10/h4-9H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZCBJDPDXCUKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2381934.png)
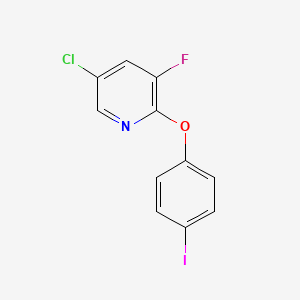



![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)
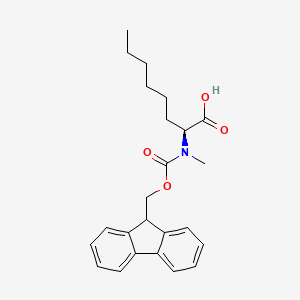
![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)

